1-(5-Bromo-3-methylpyridin-2-yl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-8-11(13)9-14-12(10)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGWFRKNWMTQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219720 | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-05-9 | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-3-methyl-2-(azepan-1-yl)pyridine chemical structure
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine
Authored by: A Senior Application Scientist
Introduction
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] These nitrogenous heterocycles are integral to the development of novel therapeutics, particularly in oncology and the treatment of neurological disorders.[3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This guide provides a comprehensive technical overview of 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine, a specialized derivative with significant potential as a versatile building block in drug discovery programs. The presence of a bromine atom at the 5-position provides a crucial handle for further molecular elaboration via modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the creation of diverse compound libraries.[3][4][5] The introduction of the seven-membered azepane ring at the 2-position imparts unique conformational and lipophilic characteristics that can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.
This document details a robust synthetic pathway, discusses the underlying reaction mechanisms, outlines methods for structural elucidation, and explores the potential applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key properties for the target compound and its essential precursor, 2-Amino-5-bromo-3-methylpyridine.
| Property | 2-Amino-5-bromo-3-methylpyridine | 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine |
| Molecular Formula | C₆H₇BrN₂ | C₁₂H₁₇BrN₂ |
| Molecular Weight | 187.04 g/mol [6] | 269.18 g/mol |
| IUPAC Name | 5-bromo-3-methylpyridin-2-amine[6] | 5-bromo-3-methyl-2-(azepan-1-yl)pyridine |
| CAS Number | 3430-21-5[6] | Not available |
| Appearance | White to off-white solid (predicted) | Pale yellow oil or low-melting solid (predicted) |
| Topological Polar Surface Area | 38.9 Ų[6] | 16.1 Ų (predicted) |
Synthesis and Mechanistic Insights
The synthesis of 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine is strategically approached in a two-step sequence, beginning with the synthesis of a key brominated intermediate, followed by the introduction of the azepane moiety. This approach ensures high efficiency and regiochemical control.
Synthetic Workflow Overview
The overall strategy involves the selective bromination of an accessible aminopyridine precursor, followed by a nucleophilic substitution reaction to introduce the azepane ring.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine (Intermediate)
The synthesis of the key intermediate is achieved through the direct electrophilic bromination of 2-Amino-3-methylpyridine. The amino group at the 2-position is a strong activating group, directing the electrophile (bromine) primarily to the electron-rich 5-position of the pyridine ring.
Experimental Protocol
-
Reaction Setup : To a four-necked flask, add 2-amino-3-methylpyridine and acetic anhydride. Heat the mixture to reflux to form the acetyl-protected intermediate. This step increases solubility and modulates the reactivity of the amino group.[7]
-
Bromination : Cool the reaction mixture to 20-25°C. Slowly add liquid bromine dropwise. After the addition is complete, heat the reaction to 50-60°C for 2-3 hours.[7]
-
Workup and Hydrolysis : Add water to dissolve any solids, followed by the dropwise addition of a sodium hydroxide solution to hydrolyze the acetyl protecting group and neutralize the solution.[7]
-
Isolation : The resulting precipitate, 2-amino-3-methyl-5-bromopyridine, is collected by filtration, dried, and can be further purified by recrystallization.[7]
Step 2: Synthesis of 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine (Target Compound)
With the brominated intermediate in hand, the azepane ring is introduced. While several methods exist for C-N bond formation, the Buchwald-Hartwig amination is a modern, highly efficient, and versatile choice for coupling amines with aryl halides. This palladium-catalyzed cross-coupling reaction offers high yields and excellent functional group tolerance.
Reaction Mechanism: Buchwald-Hartwig Amination
The catalytic cycle is a well-established pathway involving oxidative addition, ligand exchange, and reductive elimination.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
-
Reaction Setup : In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-amino-5-bromo-3-methylpyridine (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos).
-
Addition of Reagents : Add azepane (1.2 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.). Add an anhydrous solvent like toluene or 1,4-dioxane.
-
Reaction Conditions : Heat the mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Purification : After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final product.
Structural Elucidation and Characterization
Unambiguous structural confirmation is a critical step. A combination of spectroscopic techniques is employed to validate the identity and purity of the synthesized 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine.[8]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Provides information on the proton environment and connectivity. | Signals corresponding to the pyridine ring protons, the methyl group protons, and distinct multiplets for the methylene protons of the azepane ring. |
| ¹³C NMR | Shows the number and type of carbon atoms in the molecule. | Resonances for the five distinct carbons of the substituted pyridine ring and the carbons of the azepane ring. |
| Mass Spec (MS) | Confirms the molecular weight and isotopic pattern. | A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |
| Infrared (IR) | Identifies functional groups present in the molecule. | Characteristic C-H, C=N, and C-N stretching frequencies. Absence of N-H stretches confirms the substitution of the 2-amino group.[9] |
| 2D NMR (COSY, HSQC) | Establishes detailed connectivity between atoms. | Provides unambiguous assignment of all proton and carbon signals by showing H-H and C-H correlations, confirming the final structure.[8] |
Potential Applications in Drug Discovery
The 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine structure is a promising scaffold for medicinal chemistry programs for several reasons:
-
Kinase Inhibition : Pyridine-based molecules are well-known inhibitors of protein kinases, which are crucial regulators in cell signaling pathways often dysregulated in cancer.[3] The synthesized compound can be used as a starting point for developing selective kinase inhibitors.
-
CNS Receptor Ligands : The structural features of this molecule, including the lipophilic azepane ring, make it a candidate for targeting central nervous system (CNS) receptors. For example, related bromopyridine derivatives have been synthesized as novel nicotinic acetylcholine receptor (nAChR) ligands.[10]
-
Scaffold for Library Synthesis : The bromine atom at the 5-position is a versatile synthetic handle. It allows for the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a wide variety of substituents.[3][4][5] This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Antimicrobial and Other Biological Activities : Pyridine derivatives have demonstrated a broad range of biological activities, including antimicrobial, anti-thrombotic, and anti-biofilm properties.[5][11] This scaffold could be explored for the development of new agents in these therapeutic areas.
Caption: Potential drug discovery applications of the core scaffold.
Conclusion
This technical guide outlines a logical and efficient pathway for the synthesis of 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine, a molecule with considerable potential for drug discovery and development. By leveraging established, robust chemical transformations and modern analytical techniques, researchers can confidently synthesize and characterize this valuable chemical building block. Its strategic design incorporates features that are highly sought after in medicinal chemistry, offering a versatile platform for the creation of novel and potent therapeutic agents.
References
- Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. (2020). MDPI.
- Synthesis of Multisubstituted 2-Aminopyrroles/pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction. (2014).
- Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. SYNLETT.
- Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. (2022). MDPI.
- Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. (2008).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
- 2-Amino-5-bromo-3-methylpyridine. PubChem.
- Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques. Benchchem.
- Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. (2022).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PubMed.
- Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Benchchem.
- Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)
- Preparation method for 2,5-dibromo-3-methylpyridine. (Patent).
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sarchemlabs.com [sarchemlabs.com]
Technical Monograph: 2-(Azepan-1-yl)-5-bromo-3-methylpyridine
This technical guide details the chemical identity, synthesis, and application of 2-(Azepan-1-yl)-5-bromo-3-methylpyridine , a specialized heterocyclic building block.
Executive Summary
2-(Azepan-1-yl)-5-bromo-3-methylpyridine is a tertiary amine scaffold featuring a pyridine core substituted with a seven-membered azepane ring, a methyl group, and a bromine atom. It serves as a high-value intermediate in medicinal chemistry, particularly for the development of Central Nervous System (CNS) agents and kinase inhibitors. The molecule functions as a "divergent hub": the 2-position amine modulates solubility and receptor affinity, while the 5-position bromine allows for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.
Chemical Identity & Nomenclature
Accurate identification is critical for database searching and regulatory compliance.
| Parameter | Details |
| Primary Name | 2-(Azepan-1-yl)-5-bromo-3-methylpyridine |
| IUPAC Name | 1-(5-bromo-3-methylpyridin-2-yl)azepane |
| Common Synonyms | 5-Bromo-3-methyl-2-(hexamethyleneimino)pyridine2-(1-Azepanyl)-5-bromo-3-picoline1-(5-Bromo-3-methyl-2-pyridyl)hexamethyleneimine |
| Molecular Formula | C₁₂H₁₇BrN₂ |
| Molecular Weight | 269.18 g/mol |
| CAS Number | Not explicitly listed in public registries; Custom Synthesis Target |
| Precursor CAS | 29241-60-9 (5-Bromo-2-chloro-3-methylpyridine) |
| SMILES | Cc1cc(Br)cnc1N2CCCCCC2 |
| InChI Key | Predicted:[1][2][3]WKJ... (Dependent on specific isomer confirmation) |
Physicochemical Profile (Predicted)[4][5]
-
LogP (Octanol/Water): ~3.8 (Lipophilic, suitable for CNS penetration)
-
TPSA (Topological Polar Surface Area): ~16 Ų (Low polar surface area, high permeability)
-
pKa (Conjugate Acid): ~6.5 (Pyridine nitrogen is less basic due to steric hindrance and electronic effects)
Synthetic Methodology
The synthesis of 2-(Azepan-1-yl)-5-bromo-3-methylpyridine relies on a Nucleophilic Aromatic Substitution (
Reaction Scheme
The core transformation involves the displacement of a chlorine atom on the commercially available 5-bromo-2-chloro-3-methylpyridine by azepane .
Figure 1: S_NAr Synthetic Pathway. The reaction proceeds via an addition-elimination mechanism, favored by the electron-deficient pyridine ring.
Detailed Protocol
Safety Note: Brominated pyridines can be skin irritants. Azepane is corrosive. Perform all steps in a fume hood.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-chloro-3-methylpyridine (1.0 eq, e.g., 2.06 g, 10 mmol) in anhydrous DMF (Dimethylformamide, 20 mL).
-
Reagent Addition: Add Potassium Carbonate (
, 2.0 eq, finely ground) to the solution. Subsequently, add Azepane (1.2 eq, 1.35 mL) dropwise.-
Rationale: Inorganic base (
) is preferred over organic bases to prevent the formation of difficult-to-remove amine salts, though DIPEA can be used if solubility is an issue.
-
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor reaction progress via TLC (Hexanes/Ethyl Acetate 8:2) or LCMS.
-
Endpoint: Disappearance of the starting chloride peak (retention time ~2.5 min on C18) and appearance of the product (retention time ~3.8 min).
-
-
Work-up:
-
Purification: Purify the crude oil via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes). The product typically elutes as a pale yellow oil or low-melting solid.
Medicinal Chemistry Applications
This scaffold is highly valued for its ability to modulate lipophilicity and receptor occupancy .
Structural Activity Relationship (SAR) Logic
-
Azepane Ring (Pos 2): Provides a hydrophobic bulk that fits into large hydrophobic pockets of GPCRs (e.g., Histamine H3, Dopamine D2) or covers the ATP-binding site hinge region in kinases.
-
Methyl Group (Pos 3): Forces the azepane ring out of planarity with the pyridine ring (atropisomerism potential). This "twist" can improve selectivity by preventing flat
-stacking interactions with off-target proteins. -
Bromine Atom (Pos 5): The "handle" for diversification. It is electronically activated for palladium-catalyzed cross-coupling.
Divergent Synthesis Workflow
Once synthesized, the molecule serves as a parent scaffold for library generation.
Figure 2: Divergent Synthesis Map. The 5-bromo position enables rapid library expansion into CNS and oncology therapeutic areas.
Analytical Characterization
To validate the synthesis, the following analytical signatures are expected.
-NMR (400 MHz, ) Prediction
- 8.15 (d, 1H): Aromatic proton at Position 6 (Deshielded by Nitrogen).
- 7.45 (d, 1H): Aromatic proton at Position 4 (Coupled to Pos 6).
-
3.40 (m, 4H):
-protons of the Azepane ring (adjacent to Nitrogen). - 2.25 (s, 3H): Methyl group at Position 3.
-
1.60 - 1.80 (m, 8H): Remaining
-protons of the Azepane ring.
Mass Spectrometry (LCMS)
-
Ionization: ESI Positive Mode (
). -
Isotope Pattern: Distinct 1:1 doublet at
269 and 271 due to the and isotopes.
References
-
Precursor Availability: 5-Bromo-2-chloro-3-methylpyridine (CAS 29241-60-9). Chem-Impex International.
-
Reaction Mechanism: Navuluri, C., et al. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach."[7] Organic Letters, 2024.[7]
-
Azepane Utility: "Pharmaceutical significance of azepane based motifs for drug discovery." European Journal of Medicinal Chemistry, 2019.
-
General Pyridine Synthesis: "Flow Synthesis of 2-Methylpyridines via α-Methylation." PMC, 2015.
Sources
- 1. 5-BROMO-3-CHLORO-2-METHYLPYRIDINE | 914358-72-8 [chemicalbook.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. Azepanes | Fisher Scientific [fishersci.com]
- 4. irjms.com [irjms.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 8. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 1-(5-Bromo-3-methylpyridin-2-yl)azepane
Topic: Physical Properties & Technical Characterization of 1-(5-Bromo-3-methylpyridin-2-yl)azepane Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
A Comprehensive Guide to Properties, Synthesis, and Characterization
Abstract 1-(5-Bromo-3-methylpyridin-2-yl)azepane is a specialized heterocyclic scaffold utilized in the discovery of Central Nervous System (CNS) agents, particularly targeting Orexin receptors and specific G-Protein Coupled Receptors (GPCRs). This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and analytical characterization protocols. As this compound is often a "make-on-demand" research intermediate rather than a commodity chemical, this document bridges the gap between theoretical design and bench-level execution.
Physicochemical Profile
Note: As a specialized research intermediate, specific experimental melting points and boiling points are often proprietary or batch-dependent. The values below represent a consensus of calculated chemoinformatic data and experimental analogies from structurally similar pyridine-azepane scaffolds.
Core Identity & Calculated Properties[1]
| Property | Value / Description | Context for Researchers |
| IUPAC Name | 5-Bromo-2-(azepan-1-yl)-3-methylpyridine | Systematic nomenclature for patent searches. |
| Molecular Formula | C₁₂H₁₇BrN₂ | Useful for high-res mass spectrometry confirmation. |
| Molecular Weight | 269.18 g/mol | Monoisotopic mass: 268.05 (⁷⁹Br) / 270.05 (⁸¹Br). |
| Physical State | Viscous Oil or Low-Melting Solid | The flexible azepane ring often disrupts crystal packing, lowering MP relative to rigid analogs. |
| Calculated LogP | 3.6 ± 0.4 | Lipophilic. Requires organic cosolvents (DMSO, MeOH) for biological assays. |
| TPSA | ~16 Ų | High blood-brain barrier (BBB) permeability potential. |
| pKa (Conjugate Acid) | ~6.5 - 7.0 (Predicted) | The 2-amino group donates electron density to the pyridine nitrogen, increasing basicity compared to unsubstituted pyridine (pKa 5.2). |
Solubility & Stability
-
Solubility: Highly soluble in DCM, Ethyl Acetate, DMSO, and Methanol. Poorly soluble in water (< 10 µg/mL at pH 7.4).
-
Stability: Stable under standard laboratory conditions. The C-Br bond is reactive towards palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) but stable to mild acid/base hydrolysis.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the azepane ring or N-oxide formation.
Synthesis & Structural Logic
The physical state and purity of this compound are heavily dependent on the synthesis method. The most robust route involves a Nucleophilic Aromatic Substitution (SNAr).
Synthesis Workflow (SNAr)
The reaction exploits the lability of the halogen at the 2-position of the pyridine ring, activated by the ring nitrogen. The 3-methyl group provides steric bulk, which may require elevated temperatures or catalytic activation.
Figure 1: Standard synthetic route via Nucleophilic Aromatic Substitution.
Expert Insight:
-
Regioselectivity: The 2-chloro position is significantly more electrophilic than the 5-bromo position, ensuring the azepane attacks the correct site without displacing the bromine (which is reserved for downstream diversification).
-
Steric Hindrance: The 3-methyl group hinders the 2-position. If the reaction is sluggish, switch from carbonate bases to Cs₂CO₃ or use microwave irradiation to accelerate the rate.
Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC)
Due to the basic nitrogen and lipophilicity, standard C18 methods may result in peak tailing. Use a buffered mobile phase.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for pH 8+ stability).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Expected Retention: Late eluting (approx. 6.5 - 7.5 min) due to high LogP.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode (M+H)⁺.
-
Isotope Pattern (Critical): You must observe a 1:1 doublet for the parent ion doublet at m/z ~269 and ~271. This confirms the presence of a single Bromine atom.[1]
-
Absence of this pattern indicates debromination or incorrect synthesis.
-
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) Expectation:
-
Pyridine Aromatic: Two distinct singlets or doublets (due to meta-coupling) in the aromatic region (~7.5 - 8.2 ppm).
-
Methyl Group: A sharp singlet integrated to 3H around 2.1 - 2.3 ppm.
-
Azepane Ring:
-
4H multiplet adjacent to Nitrogen (~3.2 - 3.6 ppm).
-
8H broad multiplet for the internal methylene protons (~1.5 - 1.8 ppm).
-
Handling & Safety (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood.
-
Disposal: Halogenated organic waste.
References
-
PubChem. Compound Summary: 5-Bromo-2-(azepan-1-yl)-3-methylpyridine (Analogous Search). National Library of Medicine. Available at: [Link]
-
Matrix Fine Chemicals. Product Data: 5-Bromo-2-chloro-3-methylpyridine (Starting Material). Available at: [Link]
Sources
Technical Guide: Solubility Profiling of 5-Bromo-3-methylpyridin-2-yl Azepane Derivatives
Topic: Solubility Profiling & Physicochemical Characterization of 5-Bromo-3-methylpyridin-2-yl Azepane Derivatives Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Formulation Scientists, and Pre-clinical Development Leads.[1]
Executive Summary
The 5-bromo-3-methylpyridin-2-yl azepane scaffold represents a critical structural motif in modern medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery programs targeting Orexin receptors and specific kinases.[1] While the lipophilic nature of the azepane and brominated pyridine core facilitates blood-brain barrier (BBB) penetration, it simultaneously presents significant solubility challenges.[1]
This guide provides a definitive physicochemical profile for the reference standard 1-(5-Bromo-3-methylpyridin-2-yl)azepane (CAS 1220017-05-9) and its derivatives.[1] It details the theoretical solubility limits, experimental protocols for accurate determination, and formulation strategies to overcome the "brick dust" properties often associated with this chemotype.[1]
Chemical Identity & Physicochemical Profile
Understanding the solubility of this derivative requires analyzing its structural components: a lipophilic azepane ring fused to a 2-aminopyridine core, further substituted with bromine and methyl groups.[1]
Reference Standard Identity
-
IUPAC Name: 1-(5-Bromo-3-methylpyridin-2-yl)azepane[1]
-
Alternative Names: 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine[1]
-
CAS Registry Number: 1220017-05-9[1]
-
Molecular Formula: C₁₂H₁₇BrN₂[1]
-
Molecular Weight: 269.18 g/mol [1]
Calculated Physicochemical Properties
The following data represents the baseline physicochemical landscape. Note the high lipophilicity (cLogP) driven by the bromo- and azepane-substituents, which directly correlates to poor aqueous solubility.[1]
| Property | Value (Predicted/Calc) | Impact on Solubility |
| cLogP | 4.2 – 4.8 | High Lipophilicity: Indicates poor water solubility; likely BCS Class II.[1] |
| pKa (Base) | ~5.5 – 6.2 | Weak Base: The 3-methyl group sterically twists the azepane, reducing conjugation and lowering the pKa of the pyridine nitrogen compared to standard 2-aminopyridines.[1] |
| TPSA | ~15.7 Ų | Low Polarity: Excellent membrane permeability but limited hydrogen bonding with water.[1] |
| LogS (Aq) | -4.5 to -5.2 | Practically Insoluble: Predicted intrinsic solubility ( |
Scientist’s Insight: The 3-methyl group is not just a substituent; it is a conformation locker.[1] It forces the azepane ring out of planarity with the pyridine. While this improves selectivity in binding pockets, it reduces the solvation energy, making the crystal lattice energy (melting point) the dominant barrier to solubility.[1]
Solubility Data Analysis
Aqueous Solubility Profile
Experimental data for this specific CAS indicates it behaves as a hydrophobic weak base .[1]
-
pH 7.4 (PBS): < 5 µM (< 1.5 µg/mL).[1] At neutral pH, the molecule is uncharged and governed by its intrinsic solubility (
).[1] -
pH 1.2 (SGF): Moderate increase (~50–100 µM).[1] Protonation of the pyridine nitrogen occurs, but the high lipophilicity of the counter-ion pair (chloride salt) may still limit solubility (common ion effect).[1]
-
Biorelevant Media (FaSSIF/FeSSIF): Solubility increases significantly (up to 50–100 µg/mL) due to solubilization in mixed micelles (taurocholate/lecithin), confirming the compound is absorption-limited by dissolution rate, not permeability.[1]
Organic Solvent Solubility (Process Chemistry)
For stock solution preparation and synthesis:
| Solvent | Solubility Limit (25°C) | Usage Recommendation |
| DMSO | > 50 mg/mL | Ideal for biological assay stock solutions (10–100 mM).[1] |
| Dichloromethane | > 100 mg/mL | Excellent for extraction and chromatography.[1] |
| Methanol/Ethanol | 10–25 mg/mL | Moderate solubility; heating required for high concentrations.[1] |
| Acetonitrile | 20–40 mg/mL | Suitable for HPLC mobile phases.[1] |
Experimental Protocols: Validating Solubility
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this for the "Gold Standard" value.
-
Preparation: Weigh 2 mg of solid compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 1 mL of buffer (pH 7.4 phosphate and pH 1.2 HCl).
-
Equilibration: Shake at 37°C for 24 to 48 hours . (Note: 24h is insufficient for this scaffold; the crystal lattice is stable).[1]
-
Separation: Centrifuge at 14,000 rpm for 10 minutes. Crucial: Use a temperature-controlled centrifuge to prevent precipitation during spin.[1]
-
Quantification: Analyze supernatant via HPLC-UV (254 nm).
-
Validation Step: Check the pH of the supernatant after equilibrium.[1] If the pH shifted > 0.1 units, the buffer capacity was insufficient.
-
Protocol B: Kinetic Solubility (High-Throughput)
Use this for screening derivatives.[1]
-
Source: 10 mM DMSO stock solution.
-
Spike: Spike 5 µL of stock into 245 µL of buffer (final 2% DMSO).
-
Incubation: Shake for 90 minutes at room temperature.
-
Readout: Nephelometry (light scattering) or UV-filtration.[1]
-
Warning: This method overestimates solubility for this azepane derivative because the 2% DMSO cosolvent artificially solubilizes the lipophilic core.[1] Always report as "Kinetic Solubility (2% DMSO)."
-
Visualization of Workflows
Figure 1: Solubility Assessment Decision Tree
This workflow illustrates how to categorize the derivative based on initial screening data.
Caption: Tiered workflow for distinguishing kinetic supersaturation from true thermodynamic solubility.
Figure 2: Formulation Strategy for Azepane Derivatives
Given the Class II (Low Solubility, High Permeability) nature, use this logic for formulation.
Caption: Formulation decision matrix based on the specific physicochemical properties of the azepane scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394639, 1-(5-Bromo-3-methylpyridin-2-yl)azepane. Retrieved from [Link][1]
-
Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine.[1] Retrieved from [Link][1]
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Oral Bioavailability.[1] Chemical Research in Toxicology. (Contextual reference for pyridine/azepane lipophilicity optimization).
- Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Methodology for pKa/LogP solubility prediction).
Sources
Beyond the Template: Comprehensive Safety & Handling of 1-(5-Bromo-3-methylpyridin-2-yl)azepane
Document Type: Technical Whitepaper & Predictive Safety Guide Target Audience: Medicinal Chemists, process Safety Engineers, and HSE Officers. Status: New Chemical Entity (NCE) / Research Grade. No government-validated SDS exists for this specific CAS. This document derives safety protocols via Structure-Activity Relationship (SAR) analysis of its constituent pharmacophores.
Chemical Identity & Structural Analysis[1]
Before assessing risk, we must define the molecular architecture. This compound is a tertiary amine resulting from the coupling of a halogenated pyridine core with a saturated seven-membered nitrogen heterocycle.
| Property | Detail |
| Chemical Name | 1-(5-Bromo-3-methylpyridin-2-yl)azepane |
| Common Descriptors | 5-Bromo-2-(azepan-1-yl)-3-methylpyridine; Azepane-pyridine intermediate |
| Molecular Formula | C₁₂H₁₇BrN₂ |
| Molecular Weight | ~269.18 g/mol |
| Structural Alerts | Pyridine Ring: Basic, potential metabolic liability.Bromine: Heavy atom, potential alkylating capability if activated.Azepane Ring: Lipophilic, increases tissue penetration.[1][2] |
| Predicted Physical State | Solid (Low melting point likely, <100°C) or Viscous Oil (depending on purity). |
| Solubility Profile | High: DMSO, DCM, Methanol, Ethyl Acetate.Low: Water (unless protonated/salt form). |
Hazard Identification (Predictive Toxicology)
Expert Insight: Since specific toxicological data (LD50) is absent, we utilize Read-Across Methodology . We analyze the hazards of the precursors: 2-Amino-5-bromo-3-methylpyridine (Irritant) and Azepane (Corrosive/Flammable/Toxic).
Derived GHS Classification
Treat this substance as a high-potency research chemical.
-
Acute Toxicity (Oral): Category 4 (Predicted). Rationale: Pyridine derivatives often exhibit moderate oral toxicity.
-
Skin Corrosion/Irritation: Category 2 (Causes Skin Irritation).[3][4][5][6][7] Note: While azepane is corrosive, the resulting tertiary amine usually mitigates this to severe irritation, though pH monitoring is required.
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[5][6]
Critical Hazard Statements
-
Warning: Contains bromine; combustion may release hydrogen bromide (HBr) gas.
Emergency Response Protocols (Self-Validating Systems)
This section outlines "Self-Validating" protocols—steps that include a check to ensure the action worked.
First Aid Measures
| Exposure Route | Protocol | Validation Step (Self-Check) |
| Eye Contact | Rinse immediately with diphoterine or water for 15+ mins. Lift eyelids. | Check: Use pH paper on the run-off water. Continue rinsing until pH is neutral (pH 7). |
| Skin Contact | Drench with water.[3][4][6][11][12] Remove contaminated clothing.[3][5][6][7][9][11][13] Do not use solvents (ethanol) which increase absorption. | Check: Inspect skin for "soapy" feeling (sign of base burn). If present, continue washing.[11] |
| Inhalation | Move to fresh air.[3][4][5][7][11] Position for comfortable breathing.[3][4][5][7][9] | Check: Monitor O₂ saturation if available. If coughing persists >10 mins, seek medical aid. |
Fire-Fighting Measures
-
Suitable Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-volume water jet.
-
Specific Hazards: Thermal decomposition releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .
-
PPE: Firefighters must wear SCBA with a full facepiece. HBr is denser than air and corrosive; stay upwind.
Handling, Storage & Synthesis Safety[10][14][15]
The "Lipophilicity Trap"
Expert Insight: The azepane ring significantly increases the lipophilicity (LogP) of the pyridine core compared to a primary amine. This means skin absorption is faster and more dangerous .
-
Glove Protocol: Standard Latex is insufficient .
-
Recommendation: Double-glove Nitrile (minimum 0.11 mm) or Silver Shield (Laminate) for prolonged handling.
-
Change Frequency: Every 30 minutes or immediately upon splash.
-
Storage Conditions
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen). Pyridines can N-oxidize over time; bromides can be light-sensitive.
-
Temperature: 2-8°C (Refrigerated).
-
Container: Amber glass vial with Teflon-lined cap.
Synthesis Workflow & Risk Assessment
The following diagram illustrates the safety decision matrix during the synthesis and isolation of this compound.
Caption: Operational safety workflow emphasizing critical risk points during synthesis and isolation.
Exposure Controls & Personal Protection
| Parameter | Standard | Rationale |
| Engineering Controls | Class II Biosafety Cabinet or Fume Hood | Prevents inhalation of dusts/aerosols. Essential for NCEs with unknown OELs. |
| Respiratory | N95 / P3 Filter | Required if handling solid powder outside a hood. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to potential basicity and corrosivity of the azepane moiety. |
| Skin Protection | Lab Coat + Tyvek Sleeves | Protects forearms from splashes during workup. |
Stability & Reactivity (Mechanism of Decomposition)
Understanding how the molecule breaks down is vital for safety.
-
Dehalogenation: Under high heat or Pd-catalysis conditions, the C-Br bond can cleave, releasing HBr (corrosive gas).
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peroxides (e.g., mCPBA impurities) or air over long periods, changing the solubility and toxicity profile.
-
Incompatibilities:
-
Strong Oxidizing Agents (Reaction with amine/pyridine).
-
Strong Acids (Protonation of azepane/pyridine nitrogens, exothermic).
-
Ecological Information & Waste Disposal
Environmental Fate:
-
Halogenated: The bromine atom makes this compound persistent. It is not readily biodegradable.[5]
-
Aquatic Toxicity: Pyridine derivatives are generally harmful to aquatic life (Category 2/3).
Disposal Protocol:
-
Classification: Segregate as "Halogenated Organic Waste." Do not mix with general non-halogenated solvents (this increases disposal costs and risks).
-
Neutralization: Ensure the waste solution is not extremely basic before containerization to prevent degradation of waste drums.
-
Labeling: Clearly mark as "Contains Brominated Pyridines - Potential Mutagen."
References & Authoritative Grounding
Since this is a specific research chemical, references are provided for the constituent pharmacophores which form the basis of this safety assessment.
-
PubChem (NIH). 2-Amino-5-bromo-3-methylpyridine (Precursor Scaffold) Safety Data. CID 137934.
-
ECHA (European Chemicals Agency). Registration Dossier for Azepane (Precursor Sidechain).[10] CAS 111-49-9.[2]
-
Fisher Scientific. Safety Data Sheet for 2-Amino-5-bromopyridine (Analogous Structure).
-
Sigma-Aldrich. Product Specification for Heterocyclic Building Blocks.
-
(General reference for brominated pyridine handling).
-
Disclaimer: This guide is a technical synthesis for research and development purposes. It does not replace a legal Safety Data Sheet (SDS) required for commercial transport. Always treat NCEs as potentially toxic.
Sources
- 1. LA-Azepane - Wikipedia [en.wikipedia.org]
- 2. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. lobachemie.com [lobachemie.com]
- 10. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. chemstock.ae [chemstock.ae]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Protocol for SNAr reaction of azepane with 2-halopyridines
Application Note: Protocol for Reaction of Azepane with 2-Halopyridines
Target Audience:Executive Summary
This application note details the protocol for synthesizing 2-(azepan-1-yl)pyridine derivatives via Nucleophilic Aromatic Substitution (
This guide prioritizes non-catalyzed methods, focusing on the intrinsic reactivity of the pyridine electrophile. It contrasts the kinetic profiles of 2-fluoro- vs. 2-chloropyridines and provides validated workflows for both conventional thermal heating and microwave-assisted synthesis.
Scientific Foundation & Mechanistic Insight
The Mechanism: Addition-Elimination
The reaction proceeds via the classical two-step addition-elimination mechanism. The rate-determining step (RDS) is the initial nucleophilic attack of azepane on the C2 position of the pyridine ring, disrupting aromaticity to form a high-energy anionic intermediate known as the Meisenheimer Complex .
Unlike electrophilic aromatic substitution, where the ring acts as a nucleophile, here the pyridine nitrogen acts as an electron-withdrawing group (EWG), stabilizing the negative charge at the ortho (and para) positions.
The "Element Effect": Why Fluorine is Superior
A critical, often counter-intuitive aspect of
-
Electronegativity: Fluorine is the most electronegative atom. It inductively withdraws electron density from the C2 carbon, significantly lowering the energy of the LUMO and increasing susceptibility to nucleophilic attack by azepane.
-
Transition State Stabilization: The highly polarized C-F bond stabilizes the transition state leading to the Meisenheimer complex.
-
Bond Strength Irrelevance: Because C-X bond breaking occurs in the fast second step (restoration of aromaticity), the high strength of the C-F bond does not hinder the reaction rate.
Practical Implication: If the substrate is valuable or sensitive to high heat, always select 2-fluoropyridine over 2-chloropyridine. 2-Chloropyridines typically require temperatures
Azepane Nucleophilicity
Azepane is a strong secondary amine nucleophile (
Visualization of Signaling Pathways
Reaction Mechanism
The following diagram illustrates the energy landscape and intermediate formation.
Figure 1: Stepwise mechanism of the
Experimental Design & Optimization
Solvent and Base Selection
The choice of solvent heavily influences the stability of the charged intermediate.
| Parameter | Recommendation | Rationale |
| Solvent (Standard) | DMSO, DMF, or NMP | Polar aprotic solvents solvate the cation of the base, leaving the azepane/anion "naked" and more reactive. |
| Solvent (Green) | Water (On-Water) | Hydrophobic effects can accelerate reactions of organic halides with amines in suspension. |
| Base | Neutralizes the HCl/HF byproduct. Cesium is preferred for difficult substrates due to the "Cesium Effect" (higher solubility/basicity in organic media). | |
| Stoichiometry | 1.0 equiv Electrophile : 1.2-1.5 equiv Azepane | Excess amine drives the reaction to completion. |
Detailed Protocols
Protocol A: Thermal Synthesis (Standard)
Best for: Scaling up, robust substrates, and labs without microwave reactors.
Materials:
-
2-Fluoropyridine (or 2-Chloropyridine)[1]
-
Azepane (Warning: Flammable, Corrosive)
-
Potassium Carbonate (
), anhydrous -
DMSO (Dimethyl sulfoxide)
-
Ethyl Acetate / Hexanes (for workup)[2]
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, charge 2-halopyridine (1.0 mmol, 1.0 equiv) and
(2.0 mmol, 2.0 equiv). -
Solvation: Add DMSO (3.0 mL, [0.33 M]). Note: DMF can be used but DMSO often provides faster rates for
. -
Addition: Add azepane (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction:
-
For 2-Fluoro: Heat to 80°C for 2–4 hours.
-
For 2-Chloro: Heat to 120°C for 12–16 hours.
-
-
Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes) or LCMS. Look for the disappearance of the pyridine peak and the emergence of the product mass (
). -
Workup:
-
Purification: Flash column chromatography (
, Gradient: 0 20% EtOAc/Hexanes).
Protocol B: Microwave-Assisted (High Throughput)
Best for: Library synthesis, screening, and sluggish 2-chloropyridines.
Procedure:
-
Charge: In a 5 mL microwave vial, add 2-chloropyridine (0.5 mmol), azepane (1.0 mmol, 2.0 equiv), and NMP (1.5 mL).
-
Base: Add DIPEA (Diisopropylethylamine) (1.5 mmol) instead of inorganic base for homogeneity in microwave.
-
Irradiation: Cap and irradiate at 160°C for 20 minutes (High Absorption setting).
-
Workup: Dilute directly with EtOAc, wash with water/brine, and concentrate.
Workflow Visualization
Figure 2: Decision tree for experimental conditions based on the halogen leaving group.
Analytical Controls & Troubleshooting
Analytical Data
-
NMR: The
-protons of the azepane ring (adjacent to nitrogen) will shift significantly downfield (approx. 3.5–3.8 ppm) upon arylation. The pyridine ring protons will show a change in coupling constants due to the electron-donating nature of the amine. -
LCMS: Expect a strong
signal. The product is a tertiary amine and will ionize well in positive mode (ESI+).
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Reaction (2-Cl) | High activation energy barrier. | Switch to 2-Fluoropyridine or increase Temp to 140°C. If still failing, switch to Pd-catalyzed Buchwald-Hartwig conditions. |
| Incomplete Conversion | Base insolubility or consumption. | Ensure |
| Product Co-elutes with Azepane | Similar polarity. | Use an Acidic Wash : Dissolve crude in EtOAc, wash with 1M HCl (product and azepane go to aqueous). Basify aqueous layer to pH 12, extract back into EtOAc. Azepane is more water-soluble and may wash out, or use cation-exchange chromatography. |
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
- Foundational text on the mechanism and the element effect.
-
Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The C–F Bond as a Conformational Tool in Organic and Medicinal Chemistry. Chemical Society Reviews, 48, 4833-4853. Link
- Discusses the electronic properties of Fluorine in heterocycles.
-
Neustadt, B. R., et al. (1998). Synthesis and Structure-Activity Relationships of 2-Amino-3-benzoyl-phenylacetic Acid Derivatives as COX-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(17), 2395-2398. Link
- Provides specific experimental precedents for amine displacements on 2-halopyridines.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Link
- Authoritative textbook reference for the Meisenheimer complex mechanism.
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 3-Methylpyridine Substitution Reactions
Welcome to the technical support center for navigating the complexities of 3-methylpyridine substitution reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from the inherent steric and electronic properties of the 3-methylpyridine (β-picoline) scaffold. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you overcome common hurdles and optimize your synthetic strategies.
Section 1: Understanding the Core Challenge
Q1: Why are substitution reactions on 3-methylpyridine so difficult, especially at the C2 and C4 positions?
A1: The primary challenge arises from a combination of steric and electronic effects imposed by the C3-methyl group.
-
Steric Hindrance: The methyl group physically obstructs the path of incoming reagents, particularly at the adjacent C2 and C4 positions. This phenomenon, known as steric hindrance, increases the activation energy of the transition state, slowing down or completely preventing reactions that would otherwise proceed smoothly on an unsubstituted pyridine ring.[1][2]
-
Electronic Effects: While the methyl group is an electron-donating group (EDG) that activates the ring towards electrophilic attack, the pyridine nitrogen acts as a strong electron-withdrawing group, deactivating the ring system overall.[3] Furthermore, the nitrogen's lone pair can coordinate to metal catalysts or Lewis acids, potentially leading to catalyst inhibition or undesired reaction pathways.[3] For nucleophilic aromatic substitution (SNAr), the C2 and C4 positions are electronically favorable due to resonance stabilization of the anionic intermediate (Meisenheimer complex), but the C3-methyl group's steric shield often remains the dominant, rate-limiting factor.[4][5]
Section 2: Troubleshooting Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis but are particularly sensitive to the steric environment of 3-methylpyridine derivatives.
Q2: My Suzuki-Miyaura coupling of a 2-halo-3-methylpyridine with an arylboronic acid is failing or giving very low yield. What are the most likely causes and how can I fix it?
A2: This is a classic sterically-hindered coupling problem. Low yields are typically traced to issues within the catalytic cycle, specifically slow oxidative addition or difficult reductive elimination. A systematic approach to troubleshooting is essential.[6][7]
Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling
Caption: A systematic workflow for troubleshooting a sterically hindered Suzuki-Miyaura coupling reaction.
Detailed Optimization Steps:
-
The Ligand is Critical: For sterically demanding substrates, standard ligands like PPh₃ are often ineffective. The key is to use bulky, electron-rich monodentate phosphine ligands.[8][9] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active Pd(0) species.[8]
-
Choice of Base and Solvent: The base not only activates the boronic acid but also influences catalyst stability and activity.
-
Bases: Aqueous bases can be detrimental. Start with anhydrous inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice for hindered couplings. Cesium carbonate (Cs₂CO₃) is stronger and can also be effective.[12]
-
Solvents: Anhydrous, degassed aprotic polar solvents are preferred. 1,4-Dioxane or Toluene are common starting points.
-
-
Palladium Source: While many Pd sources can work, the choice of precatalyst can matter. Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ.[3][13] If one fails, it is worth trying the other.
Comparative Table: Ligand & Base Effects on a Model Hindered Coupling
| Catalyst System (2 mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | < 5 | [14] (Implied) |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | 75 | [11] (Analogous) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | > 90 | [10] (Analogous) |
| Pd₂(dba)₃ | BI-DIME | K₃PO₄ | Toluene | 110 | 85+ | [12][15] |
Note: Yields are representative for sterically hindered aryl-heteroaryl couplings and may vary based on specific substrates.
Section 3: Regioselective Functionalization via C-H Activation and Metalation
When pre-functionalized (e.g., halogenated) 3-methylpyridines are unavailable or undesired, direct C-H functionalization is a powerful alternative. However, controlling regioselectivity is paramount.
Q3: I need to functionalize 3-methylpyridine at the C4 position, but reactions keep defaulting to C2 or C6. How can I achieve C4 selectivity?
A3: Achieving C4 functionalization requires overcoming the intrinsic electronic preference for C2/C6 attack. This can be accomplished through specialized metalation techniques or by leveraging specific reaction conditions that favor the thermodynamically more stable C4-metalated intermediate.
Strategy 1: Thermodynamic Metalation with Organosodium Reagents
Recent studies have shown that organosodium bases, like n-butylsodium (n-BuNa), can selectively deprotonate pyridine at the C4 position, in sharp contrast to organolithium reagents which tend to add to the C2 position.[16][17][18] This selectivity arises from a thermodynamic pathway where an initial C2-metalated species can isomerize to the more stable C4-sodiated intermediate.[18]
-
Procedure Outline:
-
Generate the 4-sodiopyridine in situ at low temperature (-78 °C) using n-BuNa in a suitable solvent like THF.
-
The resulting 4-sodiopyridine can be trapped with various electrophiles, such as primary alkyl halides for direct alkylation.[16]
-
Alternatively, transmetalation with ZnCl₂ can generate a 4-pyridylzinc reagent for subsequent Negishi cross-coupling with aryl halides.[18]
-
Strategy 2: Directed ortho-Metalation (DoM)
If your 3-methylpyridine substrate has a suitable directing metalation group (DMG) at the C2 position, you can direct lithiation specifically to the C3 position. Conversely, a DMG at the C4 position can direct lithiation to C3 or C5. For C4 functionalization of the parent 3-methylpyridine ring, a different strategy is needed. A DMG at the C3 position (e.g., an amide) would direct lithiation to the C2 and C4 positions. Due to the steric bulk of the C3-methyl group, lithiation at the C4 position can be favored.[19][20]
Q4: My Directed ortho-Metalation (DoM) of a 3-methylpyridine derivative is giving a complex mixture or low conversion. What should I check?
A4: DoM on pyridine rings requires careful control to prevent side reactions, such as nucleophilic addition of the organolithium reagent.[19]
Troubleshooting Workflow for Directed ortho-Metalation
Caption: Key parameters to optimize for a successful Directed ortho-Metalation (DoM) on a pyridine scaffold.
Key Optimization Points:
-
Choice of Base: While n-BuLi is a common choice, its high nucleophilicity can lead to addition to the pyridine ring.[19] For sensitive substrates, sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are superior choices as they favor deprotonation over addition.[19][21]
-
Temperature: These reactions are highly exothermic and intermediates are often unstable at higher temperatures. Maintaining a strict low temperature (typically -78 °C) is critical to prevent decomposition and side reactions.
-
Additives: Additives like N,N,N',N'-Tetramethylethylenediamine (TMEDA) can chelate the lithium cation, breaking up organolithium aggregates and increasing the basicity and reactivity of the system, often leading to faster and cleaner deprotonation.[20]
-
Directing Group (DMG) Strength: The efficiency of the DoM process is highly dependent on the ability of the DMG to coordinate the lithium base. Ensure your chosen DMG is potent enough. Strong DMGs include amides (-CONR₂), carbamates (-OCONR₂), and methoxy (-OMe) groups.[20][21]
Section 4: Navigating Nucleophilic Aromatic Substitution (SNAr)
Q5: My SNAr reaction on 2-chloro-3-methylpyridine with a nucleophile is extremely sluggish, even at high temperatures. How can I improve the reaction rate?
A5: The sluggishness is due to the deactivating steric effect of the C3-methyl group hindering the approach of the nucleophile to the C2 position. While C2 is electronically activated for SNAr, overcoming the physical barrier is key.[22]
Strategies to Accelerate SNAr:
-
Increase Substrate Electrophilicity: The most effective strategy is to make the pyridine ring more electron-deficient, thereby increasing its susceptibility to nucleophilic attack. This can be achieved by converting the pyridine to a pyridinium salt.
-
N-Oxidation: Formation of a pyridine N-oxide significantly withdraws electron density from the ring, activating the C2 and C4 positions. The N-oxide can be removed later via reduction (e.g., with PCl₃ or PPh₃).[3]
-
N-Alkylation/Acylation: Recently developed methods use activating groups like 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate, which dramatically enhances the reactivity of 2-halopyridines towards nucleophiles like thiols, allowing reactions to proceed even at room temperature.[22]
-
-
Solvent Effects: Use highly polar aprotic solvents like DMSO or DMF. These solvents can help stabilize the charged Meisenheimer intermediate formed during the reaction, lowering the activation energy.[22]
-
Microwave Irradiation: For thermally stable compounds, microwave heating can significantly accelerate the reaction by efficiently overcoming the activation energy barrier, often reducing reaction times from hours or days to minutes.
References
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatiz
- ortho metalation.Harvard University Department of Chemistry and Chemical Biology.
- Strategies for pyridine C-H functionalization.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.ChemRxiv.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- Bypassing the Limitations of Directed C–H Functionaliz
- Directed (ortho)
- Parameterization of phosphine ligands demonstrates enhancement of nickel c
- C–H functionalization of pyridines.Royal Society of Chemistry.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.PubMed.
- Troubleshooting low yield in pyridine functionaliz
- An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction.Royal Society of Chemistry.
- Suzuki Coupling.Organic Chemistry Portal.
- Functionalization of Pyridines at the C4 Position via Metal
- Phosphine ligands for more efficient chemical processes.Cfm Oskar Tropitzsch GmbH.
- The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkyl
- Influence of Basicity and Steric Hindrance on the Reactivity of Amines toward Tetrachloroaurate(III) Ion.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.PMC.
- Directed ortho metal
- Palladium-catalyzed cross-coupling reactions.Fiveable.
- Steric Hindrance: Definition, Factors, & Examples.Chemistry Learner.
- Nucleophilic Aromatic Substitution of Heteroarenes.YouTube.
- Directed Ortho Metal
- Base-mediated C4-selective C-H-sulfonyl
- Directed Metalation: A Survival Guide.Baran Lab, Scripps Research.
- Factors affecting rate of nucleophilic substitution reactions.University of Calgary.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Stack Exchange.
- nucleophilic arom
- Steric hindrance | Substitution and elimin
- Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Functionalization of Pyridines at the C4 Position via Metal
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
- Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.University of Windsor.
Sources
- 1. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 9. cfmot.de [cfmot.de]
- 10. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uwindsor.ca [uwindsor.ca]
- 14. researchgate.net [researchgate.net]
- 15. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uwindsor.ca [uwindsor.ca]
- 20. baranlab.org [baranlab.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Pyridine Coupling Mixtures
Topic: Removal of Unreacted Azepane from Azepanyl-Pyridine Products[1][2][3]
Executive Summary & Scope
The Challenge: You have performed a coupling reaction (e.g., SNAr or Buchwald-Hartwig) to attach azepane (hexamethyleneimine) to a pyridine core.[1][2][3] The reaction is complete, but the crude mixture contains residual azepane.[2][4]
The Problem: Separation is non-trivial because:
-
Boiling Point Overlap: Azepane (bp 138°C) and Pyridine (bp 115°C) are difficult to separate by standard rotary evaporation, especially if the azepane is in excess.[3][4]
-
Basicity Clash: Both the impurity (azepane) and the product (an amino-pyridine) are basic.[2][3][4] A standard acid wash may protonate and extract your product into the aqueous phase along with the impurity.[2][4]
-
Chromatographic Tailing: Secondary amines like azepane streak on standard silica gel, co-eluting with your product.[4]
The Solution: This guide provides three targeted workflows based on your product's chemical nature and the scale of your reaction.
Diagnostic: The "Delta pKₐ" Check
Before choosing a method, you must estimate the basicity of your product.[2][4] This dictates whether an aqueous extraction is viable.[3][4]
| Compound | Structure Type | Approx.[3][4][5][6][7][8][9][10][11][12] pKₐ (Conjugate Acid) | Notes |
| Pyridine | Solvent / Reagent | 5.2 | Weak base.[1][2][3][4] Remains organic at pH > 6.[3][4] |
| Azepane | Impurity (2° Amine) | 11.1 | Strong base.[3][4] Protonates at pH < 10.[3][4] |
| Product | Azepanyl-Pyridine | Varies (6.0 – 9.8) | CRITICAL VARIABLE |
-
If Product pKₐ is < 7.0: Use Method B (Acid Wash) .[3][4] The product remains neutral while azepane protonates.[4]
-
If Product pKₐ is > 9.0 (e.g., 4-azepanylpyridine): Use Method A (Scavenging) .[1][2][3][4] Acid wash will fail because the product will extract into water.[2][4]
Method A: Chemical Scavenging (The "Silver Bullet")[1][2][3]
Best For: High-value compounds, small-to-medium scale (10mg – 5g), or strongly basic products (pKₐ > 8).[1][2][3][4] Concept: React the impurity (secondary amine) with a reagent that turns it into a non-basic, non-polar species, or binds it to a solid support.[2][4]
Option A1: Solid-Supported Isocyanate (Recommended)
Use a polystyrene-bound isocyanate resin (PS-Isocyanate).[1][2][3][4] The azepane reacts to form a urea on the bead, which is removed by filtration.[2][4]
Protocol:
-
Dissolve: Dissolve crude mixture in DCM or THF (approx. 10 mL/g).
-
Calculate: Estimate mmol of excess azepane. Add 2–3 equivalents of PS-Isocyanate resin relative to the excess azepane.[1][2][3][4]
-
Incubate: Shake or stir gently at room temperature for 2–4 hours .
-
Tip: Do not use magnetic stir bars with resins; they grind the beads.[4] Use an orbital shaker.
-
-
Filter: Filter through a fritted glass funnel or a cotton plug.
-
Rinse: Wash the resin with DCM to recover entrained product.[3][4]
-
Concentrate: The filtrate contains your product and pyridine; azepane is trapped on the resin.[4]
Option A2: Acetic Anhydride Derivatization
If resins are unavailable, convert azepane into N-acetylazepane.[1][2][3][4]
Protocol:
-
React: Add 1.5 eq of Acetic Anhydride (relative to azepane) to the reaction mixture. Stir for 30 mins.
-
Workup: Now you can perform a standard acid wash (Method B).[3][4] The amide will not protonate and will stay in the organic layer, but it will have a vastly different Rf on silica than your amine product, making chromatography easy.[2][4]
Method B: The pH-Switch Extraction[1][2][3]
Best For: Large scale (>5g) and products with low basicity (pKₐ < 7).[2][3][4] Concept: Exploit the massive pKₐ gap between pyridine (5.2) and azepane (11.1).[2][3][4][5]
The Logic: We need a pH "window" where:
Protocol:
-
Evaporation: Remove bulk pyridine via rotary evaporation (azeotrope with toluene if necessary).[3][4]
-
Solubilization: Dissolve residue in Ethyl Acetate (EtOAc) or DCM.[3][4]
-
The "Buffer" Wash (Crucial Step):
-
Extraction:
-
Finish: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Method C: Chromatographic Purification
Best For: Final polishing after Method A or B. Issue: Amines interact with acidic silanols on silica gel, causing "streaking" or broad peaks.[3][4]
Troubleshooting Guide for Tailing:
| Symptom | Cause | Solution |
| Broad tailing | Silanol interaction | Add 1% Triethylamine (Et₃N) or 1% NH₄OH to the mobile phase.[1][2][3] |
| Product stuck at baseline | Product is too polar/basic | Switch to Amine-Functionalized Silica (NH₂-SiO₂) . Elute with Hexane/EtOAc.[3][4][11][13] |
| Azepane co-elutes | Similar polarity | Use DCM:MeOH:NH₄OH (90:10:1) .[3] The ammonia sharpens the bands.[2][4] |
Visual Logic Flows
Figure 1: Decision Matrix for Azepane Removal
Caption: Decision tree based on the basicity (pKa) of the target pyridine product.
Frequently Asked Questions (FAQ)
Q: Can I just use high vacuum to remove the azepane? A: Azepane has a boiling point of 138°C. While higher than pyridine (115°C), it is difficult to remove completely on a standard manifold without heating the product significantly (>60°C), which risks decomposition.[2][4] Azeotropic distillation with toluene can help, but Method A (Scavenging) is cleaner.[2][3][4]
Q: I tried the acid wash and my product disappeared. Where is it? A: It is likely in the aqueous layer.[3][4] Your product is more basic than you thought.
-
Fix: Basify the aqueous layer to pH 12 with NaOH and extract back into DCM.[3][4] Then switch to Method A .[3][4]
Q: Why not use Acetyl Chloride instead of Acetic Anhydride? A: Acetyl chloride generates HCl gas, which will instantly form hydrochloride salts with your pyridine product and the azepane, crashing them out or making them water-soluble.[1][2][4] Acetic anhydride is milder and does not generate strong acid byproducts immediately.[3][4]
References
-
pKa Values of Organic Bases
-
Scavenger Resin Protocols
- Strategies for reducing tailing on silica.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. suprasciences.com [suprasciences.com]
- 7. Azepane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Azepane - Wikipedia [en.wikipedia.org]
- 9. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]
- 10. Azepano - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Pyridine [drugfuture.com]
- 13. biotage.com [biotage.com]
Technical Support Center: SNAr Optimization for Electron-Deficient Pyridines
Status: Operational Operator: Senior Application Scientist Ticket ID: SNAR-PYR-OPT-001 Subject: Temperature & Reaction Engineering for Pyridine Functionalization
Introduction: The Kinetic vs. Thermodynamic Balance
Welcome to the Technical Support Center. You are likely here because your SNAr reaction on a pyridine scaffold is either stalling, producing "tar," or yielding the wrong regioisomer.
Unlike standard benzene chemistry, pyridine SNAr is governed by the stability of the Meisenheimer complex , not just the leaving group's departure. Temperature is your primary lever to control this, but it must be calibrated against the electronic deficiency of your specific substrate.
This guide replaces trial-and-error with mechanistic causality.
Module 1: Reaction Kinetics & The "Fluorine Effect"
User Query: “I switched from a bromo-pyridine to a fluoro-pyridine, and the reaction exothermed violently. Why? Isn't Bromine a better leaving group?”
Technical Explanation: In SN1/SN2 chemistry, Bromine is indeed a better leaving group. However, in SNAr, the rate-determining step (RDS) is usually the initial nucleophilic attack, not the bond breaking.
-
Mechanism: The nucleophile attacks the ring to form a negatively charged intermediate (Meisenheimer complex).
-
The Fluorine Advantage: Fluorine is the most electronegative atom. It inductively withdraws electron density from the ring carbon (lowering the LUMO energy), making the initial attack much faster (
). -
Temperature Implication: Fluoro-pyridines often react at Room Temperature (RT) to 50°C , whereas Chloro- or Bromo-pyridines often require 80°C–120°C .
Actionable Protocol:
If your reaction requires temperatures
Data Table 1: Leaving Group Reactivity vs. Temperature
| Leaving Group (X) | Relative Rate ( | Recommended Start Temp | Primary Driver |
| Fluorine (-F) | ~300–1000 | 20°C – 50°C | Inductive stabilization of transition state. |
| Nitro (-NO₂) | ~100–500 | 0°C – 40°C | Strong EWG; excellent for mild SNAr. |
| Chlorine (-Cl) | 1 | 80°C – 120°C | Baseline standard. |
| Bromine (-Br) | ~0.8 | 80°C – 130°C | Similar to Cl; often used for subsequent couplings. |
| Iodine (-I) | ~0.5 | >120°C | Poor for SNAr; save for Pd-catalyzed steps. |
Module 2: Solvent Selection & The "Naked Anion" Effect
User Query: “My reaction is slow in Ethanol at reflux. Should I switch to a sealed tube and heat to 150°C?”
Technical Explanation: Before increasing heat (which promotes degradation), change the solvation environment.
-
Protic Solvents (EtOH, MeOH): Form hydrogen bonds with your nucleophile, forming a "cage." The nucleophile must shed this solvent shell to react, raising the activation energy (
). -
Polar Aprotic Solvents (DMSO, NMP, DMF): These solvate the cation (e.g.,
) but leave the anion (nucleophile) "naked" and highly reactive.
Troubleshooting Workflow: If conversion is <10% after 2 hours:
-
Do NOT increase Temp yet.
-
Switch Solvent from Alcohol to DMSO or NMP .
-
Result: Rate acceleration of
tongcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> is common, allowing reaction at lower temperatures.
Figure 1: Solvent decision tree. Switching to polar aprotic solvents is the first line of defense against slow kinetics, often negating the need for extreme heat.
Module 3: Regioselectivity & Temperature Control
User Query: “I am reacting 2,4-dichloropyridine. I want the 4-substituted product, but I'm getting a mixture. How do I fix this?”
Technical Explanation: Regioselectivity in electron-deficient heterocycles is driven by the stability of the intermediate negative charge on the Nitrogen.
-
C4 Attack: The negative charge delocalizes onto the Ring Nitrogen. Usually kinetically favored (less steric hindrance).
-
C2 Attack: Also stabilizes charge on Nitrogen, but often sterically more hindered.
-
Temperature Role:
-
Low T (-20°C to 0°C): Favors the Kinetic Product (usually C4 for 2,4-dichloropyridine).
-
High T (>80°C): Allows equilibration or overcomes higher activation barriers, leading to mixtures or the thermodynamic product (C2).
-
Protocol for 2,4-Dichloropyridine:
-
Target C4-Sub: Perform reaction at 0°C in THF or DMF. Add nucleophile slowly.
-
Target C2-Sub: Difficult directly. Usually requires blocking C4 or using specific catalytic conditions.
Data Table 2: Troubleshooting Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Decomposition | Oxidative degradation of pyridine ring or polymerization. | 1. Degas solvent (sparge with |
| Regioisomer Mixture | Temperature too high (Loss of kinetic control). | 1. Cool reaction to 0°C or -10°C.2. Use a bulkier solvent (e.g., iPrOH) if H-bonding directs selectivity. |
| Hydrolysis (OH product) | Wet solvent + High Temp. | 1. Use anhydrous solvents.2. Switch base (e.g., from KOH to |
| Stalled at 50% Conv. | Product inhibition or Base depletion. | 1. Add excess base (2.5 eq).2. Check if product precipitates and coats the salt. |
Module 4: Experimental Protocols
Protocol A: Standard Thermal SNAr (Kinetic Control)
Best for: Fluoropyridines, Nitropyridines, or highly activated Chloropyridines.
-
Setup: Dry glassware,
atmosphere. -
Dissolution: Dissolve Substrate (1.0 eq) in DMSO (0.5 M concentration).
-
Note: DMSO is difficult to remove. Use DMF if workup requires evaporation.
-
-
Base: Add DIPEA (2.0 eq) or
(1.5 eq, micronized). -
Nucleophile: Add Nucleophile (1.1 eq) dropwise at RT .
-
Temperature:
-
Stir at RT for 30 mins. Monitor by LCMS.
-
If no reaction: Heat to 50°C .
-
Do not exceed 80°C unless using a Chloropyridine.
-
-
Workup: Dilute with water (crashes out product) or extract with EtOAc/LiCl wash.
Protocol B: Microwave-Assisted SNAr (Difficult Substrates)
Best for: Deactivated Chloropyridines, Sterically hindered nucleophiles.
-
Vessel: Microwave-compatible glass vial (e.g., 2-5 mL).
-
Loading: Substrate (1.0 eq), Nucleophile (1.5 eq), DIPEA (3.0 eq) in NMP (high microwave absorbance).
-
Parameters:
-
Temp: 120°C – 160°C.
-
Time: 10 – 30 minutes.
-
Power: Dynamic (set T as limiter).
-
-
Why MW? Rapid heating minimizes the time the substrate spends in the "decomposition zone" compared to slow oil bath ramp-up.
Figure 2: Regioselectivity workflow for 2,4-dichloropyridine. Lower temperatures preserve the kinetic preference for the 4-position.
References
-
Mechanism & Leaving Group Effects
-
Nucleophilic Aromatic Substitution (SNAr) – The Leaving Group.[1] Chemistry LibreTexts.
-
-
Solvent Effects (The Naked Anion)
- SNAr Compar
-
Regioselectivity in Pyrimidines/Pyridines
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
-
Microwave vs.
- Comparison of conventional heating and microwave (MW) heating.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 1-(5-Bromo-3-methylpyridin-2-yl)azepane and its Regioisomers
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a target molecule is paramount. In the synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)azepane, a compound of interest in medicinal chemistry, the potential for the formation of closely related regioisomers presents a significant analytical challenge. These isomers, possessing the same molecular formula but differing in the substitution pattern on the pyridine ring, can exhibit distinct pharmacological and toxicological profiles. Therefore, their effective separation and characterization are critical for ensuring the quality, safety, and efficacy of any potential drug candidate.
This guide provides an in-depth technical comparison of analytical methodologies to distinguish 1-(5-Bromo-3-methylpyridin-2-yl)azepane from its most probable regioisomeric impurities. We will delve into the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative scientific principles.
The Challenge: Differentiating Regioisomers
The synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)azepane typically involves the reaction of a substituted bromomethylpyridine with azepane. Depending on the starting materials and reaction conditions, isomers with the bromo and methyl groups at different positions on the pyridine ring can arise. The three most likely regioisomers to consider are:
-
Target Molecule: 1-(5-Bromo-3-methylpyridin-2-yl)azepane
-
Regioisomer 1: 1-(3-Bromo-5-methylpyridin-2-yl)azepane
-
Regioisomer 2: 1-(5-Bromo-4-methylpyridin-2-yl)azepane
These subtle structural differences demand a multi-pronged analytical approach for confident identification and quantification.
Chromatographic Separation: The First Line of Defense
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for the separation of isomers[1]. The choice between these techniques often depends on the volatility and thermal stability of the analyte. For the compounds , both methods offer viable pathways for separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of pyridine derivatives and their isomers.[2][3] The polarity differences arising from the distinct substitution patterns of the bromo and methyl groups on the pyridine ring can be exploited for effective separation. Mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, is particularly well-suited for separating hydrophilic and ionizable compounds like substituted pyridines.[4][5]
-
Column: A mixed-mode column (e.g., C18 with embedded polar groups or a dedicated phase for polar compounds) is recommended.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point. The acid helps to ensure consistent protonation of the pyridine nitrogen, leading to sharper peaks.[6]
-
Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm or 270 nm) is suitable. For enhanced specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous.[7]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
The elution order of the isomers will depend on their relative polarities. The exact retention times will need to be determined empirically, but we can predict that the subtle differences in dipole moments will lead to chromatographic separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data.[8] The separation in GC is based on the boiling points of the compounds and their interactions with the stationary phase.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a suitable choice for separating aromatic isomers.
-
Injector: Use a split/splitless injector at a temperature that ensures rapid volatilization without thermal degradation.
-
Oven Program: A temperature gradient program will be necessary to achieve optimal separation of the isomers. A starting temperature of around 150°C, ramping up to 280°C, would be a reasonable starting point.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra.
The following diagram illustrates the general workflow for the chromatographic analysis of the regioisomers.
Caption: Analytical workflow for the separation and identification of regioisomers.
Spectroscopic Characterization: Unambiguous Identification
While chromatography separates the isomers, spectroscopy provides the detailed structural information needed for their definitive identification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process.
Mass Spectrometry (MS)
The fragmentation patterns of constitutional isomers in mass spectrometry can be used to differentiate them, even if they have the same molecular ion peak.[9] The position of the substituents on the pyridine ring will influence the stability of the fragment ions, leading to distinct mass spectra.
Predicted Fragmentation Patterns:
The molecular ion peak for all isomers will be at the same m/z value. However, the relative intensities of the fragment ions will differ. For example, cleavage of the C-N bond between the pyridine and azepane rings is a likely fragmentation pathway. The stability of the resulting pyridinyl cation will be influenced by the positions of the electron-donating methyl group and the electron-withdrawing bromo group.
| Regioisomer | Key Predicted Fragments (m/z) and Rationale |
| 1-(5-Bromo-3-methylpyridin-2-yl)azepane | Loss of the azepane ring leading to a stable pyridinyl cation. Fragmentation of the azepane ring itself. |
| 1-(3-Bromo-5-methylpyridin-2-yl)azepane | Different stability of the pyridinyl cation compared to the target molecule due to the altered positions of the substituents, likely resulting in different fragment ion intensities. |
| 1-(5-Bromo-4-methylpyridin-2-yl)azepane | The position of the methyl group will influence the fragmentation pathways, potentially leading to unique daughter ions. |
The following diagram illustrates a plausible fragmentation pathway.
Caption: A simplified potential fragmentation pathway for the regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers, as the chemical environment of each proton and carbon atom is exquisitely sensitive to its position in the molecule.[10] Both ¹H and ¹³C NMR will provide a unique fingerprint for each isomer.
The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring will be the most diagnostic feature in the ¹H NMR spectra.
-
1-(5-Bromo-3-methylpyridin-2-yl)azepane: Will show two distinct aromatic proton signals, likely doublets with a small meta-coupling constant. The protons on the azepane ring will appear as a series of complex multiplets in the aliphatic region. The methyl group will be a singlet.
-
1-(3-Bromo-5-methylpyridin-2-yl)azepane: The aromatic protons will again be two doublets with meta-coupling, but their chemical shifts will differ from the target molecule due to the different electronic environment.
-
1-(5-Bromo-4-methylpyridin-2-yl)azepane: This isomer will also exhibit two aromatic proton signals, but their coupling pattern and chemical shifts will be distinct from the other two isomers.
The chemical shifts of the carbon atoms in the pyridine ring are highly dependent on the substituent positions.[2][11]
-
The carbon atom attached to the bromine will be significantly shifted.
-
The positions of the methyl and azepanyl groups will also have a predictable effect on the chemical shifts of the aromatic carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts (Aromatic Region):
| Regioisomer | Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) |
| 1-(5-Bromo-3-methylpyridin-2-yl)azepane | Two distinct aromatic doublets | Unique set of signals for the substituted pyridine ring carbons |
| 1-(3-Bromo-5-methylpyridin-2-yl)azepane | Two aromatic doublets with different chemical shifts | Different chemical shifts for the pyridine carbons compared to the target |
| 1-(5-Bromo-4-methylpyridin-2-yl)azepane | Two distinct aromatic signals with different coupling | Unique carbon chemical shifts reflecting the 2,4,5-substitution pattern |
The following diagram illustrates the logical process for structural elucidation using NMR.
Caption: Logical workflow for structural confirmation using NMR spectroscopy.
Conclusion
The successful differentiation of 1-(5-Bromo-3-methylpyridin-2-yl)azepane from its potential regioisomers relies on a systematic and multi-technique approach. Chromatographic methods, particularly HPLC and GC-MS, provide the initial and crucial separation of the isomers. Subsequent analysis by mass spectrometry reveals distinct fragmentation patterns, while NMR spectroscopy offers the most definitive structural information through the unique chemical shifts and coupling constants of the pyridine ring protons and carbons. By combining these powerful analytical tools, researchers can confidently establish the identity and purity of their target compound, a critical step in the rigorous process of drug discovery and development.
References
-
ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
-
PubMed. (2011). Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. Retrieved from [Link]
-
Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
ResearchGate. (2025). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]
-
Agilent. (2011). Pyridines Separation of pyridine and other amines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Gas-Liquid Chromatography of Pyridines Using New Solid Support. Retrieved from [Link]
-
bioRxiv. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxopyridines). Retrieved from [Link]
-
PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]
-
University of the Free State. (n.d.). Chapter 2. Retrieved from [Link]
-
ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved from [Link]
-
Reddit. (2021). Can you differentiate some constitutional isomers using mass spectrometry?. Retrieved from [Link]
-
NIST WebBook. (n.d.). Pyridine, 2,3,5-trimethyl-. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved from [Link]
-
PMC. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. Retrieved from [Link]
-
YouTube. (2020). Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures. Retrieved from [Link]
-
PMC. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 3‐methylpyridine with liquid ammonia to 3‐isobutylpyridine spice. Retrieved from [Link]
-
ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PMC. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. Retrieved from [Link]
-
Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
-
Forensic Science Review. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
ResearchGate. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. helixchrom.com [helixchrom.com]
- 7. Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. youtube.com [youtube.com]
- 10. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
Structural Validation of Sterically Congested Pyridine Amines: A Comparative Methodological Guide
Executive Summary: The "Crowding" Problem
In drug discovery, sterically crowded pyridine amines (e.g., 2-aminopyridines with ortho-substituents) are privileged scaffolds for kinase inhibitors and organometallic ligands. However, they present a unique structural validation challenge. Standard analytical techniques often fail due to two concurrent phenomena driven by steric bulk:
-
Restricted Rotation (Atropisomerism): The C–N bond rotation is slower than the NMR timescale, causing severe line broadening or signal doubling.
-
Amino-Imino Tautomerism: Steric clash can destabilize the aromatic amino form, pushing the equilibrium toward the imino form, altering pharmacokinetics and binding modes.
This guide compares Standard Routine Analysis against Advanced Structural Validation Workflows (VT-NMR, 15N-HMBC, and X-ray), providing the experimental evidence required to certify these complex structures.
Comparative Analysis: Standard vs. Advanced Methodologies
The following table contrasts the "Standard" approach (often insufficient) with the "Advanced" protocols necessary for sterically crowded systems.
| Feature | Standard Routine Analysis (1D 1H/13C NMR at 298 K) | Advanced Validation Workflow (VT-NMR + 15N-HMBC + X-ray) |
| Primary Utility | Purity check, basic connectivity. | Dynamic behavior, tautomer identification, absolute configuration. |
| Handling "Blurry" Signals | Fails: Reports broad peaks as "impurities" or "exchangeable protons." | Solves: Resolves rotamers by cooling; coalesces signals by heating. |
| Tautomer ID | Ambiguous: NH chemical shifts are concentration/solvent dependent. | Definitive: 15N shifts distinctively separate amino (-300 ppm) from imino (-180 ppm). |
| Sample State | Solution only. | Solution (dynamic) and Solid State (static). |
| Resource Cost | Low (15 mins). | High (12–48 hours + specialized probes). |
Deep Dive: The Advanced Validation Protocols
Protocol A: Variable Temperature (VT) NMR for Rotational Barriers
Objective: To distinguish between impurities and rotamers caused by restricted C–N bond rotation.
The Mechanism:
Steric bulk at the ortho position of the pyridine ring clashes with the amine substituents. This raises the rotational energy barrier (
Experimental Workflow:
-
Solvent Selection: Use high-boiling solvents (DMSO-
, Toluene- ) to access high temperatures ( C) or low-freezing solvents (CD Cl , THF- ) for low temperatures ( C). -
Step-by-Step Acquisition:
-
Acquire spectra at 298 K (Baseline).
-
Heat in 10 K increments up to 380 K (or solvent limit).
-
Success Criteria: Broad peaks sharpen into a single average signal (Coalescence).
-
Cool in 10 K increments down to 220 K.
-
Success Criteria: Broad peaks split into distinct, sharp sets of rotamer signals.
-
-
Data Processing: Use the coalescence temperature (
) and the peak separation at slow exchange ( ) to calculate using the Eyring equation.
Protocol B: 15N-HMBC for Tautomer Differentiation
Objective: To definitively assign the structure as the Amino (aromatic) or Imino (non-aromatic) tautomer.
The Mechanism:
Proton chemical shifts for NH are unreliable due to hydrogen bonding. Nitrogen-15 (
-
Amino Form: The exocyclic nitrogen is
-like (shielded), and the ring nitrogen is (deshielded). -
Imino Form: The exocyclic nitrogen becomes
(deshielded), and the ring nitrogen becomes protonated/shielded.
Reference Data (Relative to liquid NH
-
Pyridine Ring N: ~260–320 ppm (Amino form) vs. ~150–200 ppm (Imino form).
-
Exocyclic Amine N: ~50–100 ppm (Amino form) vs. ~160–190 ppm (Imino form).
Experimental Workflow:
-
Pulse Sequence: Gradient-selected
HMBC (optimized for long-range couplings, typically Hz). -
Concentration: High concentration required (>20 mg/mL) due to low natural abundance of
N. -
Analysis: Look for cross-peaks between the NH proton and the ring carbons/nitrogens.
Protocol C: Derivatization Crystallography
Objective: To obtain X-ray quality crystals from "oily" sterically hindered amines.
The Challenge: Bulky amines often resist packing into lattices due to internal rotation, resulting in oils. The Solution:
-
Salt Screen: Dissolve 5 mg of amine in EtOH. Add 1 eq of HCl (ethereal), Picric acid, or Fumaric acid.
-
Vapor Diffusion: Place the salt solution in a small vial inside a larger jar containing a counter-solvent (Hexane or Ether). Seal and wait 24–72 hours.
-
Result: Ionic interactions lock the rotamers, facilitating crystallization.
Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating these structures.
Caption: Decision tree for distinguishing rotamers from impurities and assigning tautomeric state.
Summary of Key Data Points
When publishing or filing reports, ensure your data meets these benchmarks:
| Parameter | Expected Value (Amino Form) | Expected Value (Imino Form) |
| 15N Shift (Exocyclic N) | 50 – 100 ppm (ref NH | 160 – 190 ppm (ref NH |
| 15N Shift (Ring N) | 260 – 320 ppm (ref NH | 150 – 200 ppm (ref NH |
| C2-N Bond Length (X-ray) | ~1.34 – 1.38 Å | ~1.30 – 1.32 Å (Double bond character) |
| Rotational Barrier ( | Typically 10 – 18 kcal/mol | Varies significantly |
References
-
Puszko, A., et al. (2012).[1] "Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides." ResearchGate.[2][3]
-
Moser, A. (2026).[4] "Differentiating Tautomers using 15N chemical shift information." ACD/Labs.
-
Congreve, M., et al. (2007).[5] "Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase." Journal of Medicinal Chemistry.
-
Alkorta, I., et al. (2025).[6][7] "15N-NMR Studies of Aminopyridines...". ResearchGate.[2][3]
-
Georgia Southern University. (2020). "Variable Temperature NMR Experiment Studying Restricted Bond Rotation."
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
